molecular formula C6H10F2O2 B2971727 (3-(Difluoromethoxy)cyclobutyl)methanol CAS No. 2102409-04-9

(3-(Difluoromethoxy)cyclobutyl)methanol

Cat. No.: B2971727
CAS No.: 2102409-04-9
M. Wt: 152.141
InChI Key: JDTSRIUJXKTTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Difluoromethoxy)cyclobutyl)methanol is a chemical compound with the molecular formula C6H10F2O2 It is characterized by the presence of a cyclobutyl ring substituted with a difluoromethoxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Difluoromethoxy)cyclobutyl)methanol typically involves the introduction of the difluoromethoxy group onto a cyclobutyl ring. One common method involves the nucleophilic substitution reaction of a cyclobutyl precursor with a difluoromethylating agent. For example, the reaction of cyclobutanemethanol with difluoromethyl ether under appropriate conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(3-(Difluoromethoxy)cyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclobutylmethane derivative.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (3-(Difluoromethoxy)cyclobutyl)carboxylic acid, while reduction can yield (3-(Difluoromethoxy)cyclobutyl)methane .

Scientific Research Applications

(3-(Difluoromethoxy)cyclobutyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Difluoromethoxy)cyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluorocyclobutyl)methanol: Similar structure but lacks the methoxy group.

    (3-(Trifluoromethoxy)cyclobutyl)methanol: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    (3-(Difluoromethoxy)cyclopropyl)methanol: Contains a cyclopropyl ring instead of a cyclobutyl ring.

Uniqueness

(3-(Difluoromethoxy)cyclobutyl)methanol is unique due to the presence of both the difluoromethoxy group and the cyclobutyl ring, which confer specific chemical and biological properties. The difluoromethoxy group enhances the compound’s stability and reactivity, while the cyclobutyl ring provides a rigid framework that can influence its interaction with molecular targets .

Properties

IUPAC Name

[3-(difluoromethoxy)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c7-6(8)10-5-1-4(2-5)3-9/h4-6,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTSRIUJXKTTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.